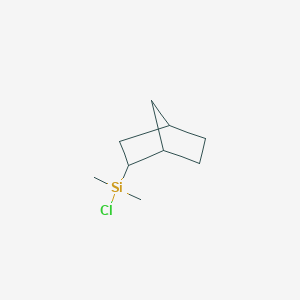

![molecular formula C40H36O2Zr 10* B1142441 [(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate CAS No. 123236-85-1](/img/structure/B1142441.png)

[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is a type of Ziegler-Natta catalyst, which are used in the production of polymers . The compound has an empirical formula of C20H24Cl2Zr and a molecular weight of 426.53 .

Physical And Chemical Properties Analysis

This compound has a melting point of 160-165 °C . It also exhibits optical activity, with a specific rotation of [α]20/D +93°, c = 0.07 in methylene chloride .Applications De Recherche Scientifique

Enantioselective Hydro-Oligomerization : This compound has been used in the enantioselective protio- or deuterio-oligomerization of α-olefins, including propene, 1-pentene, and 4-methyl-1-pentene. The process involves using diastereomerically pure catalyst precursors for the reactions, with the enantioselectivity ranging from fair to high (Pino, Galimberti, Prada, & Consiglio, 1990).

Synthesis and Crystal Structure : The compound has been synthesized by reacting dilithiobis(indenyl)ethane with ZrCl4 and then hydrogenating the product. Its crystal structure has been determined, confirming its stereoisomer form (Wild, Wasiucionek, Huttner, & Brintzinger, 1985).

Enantioselective Hydrogenation of Olefins : This compound, in combination with (Al(CH3)-O)n, has been used for the hydrogenation of various olefins, including styrene and 2-methyl-1-pentene. It has shown the capability to polymerize α-olefins and produce hydrogenated monomers under certain conditions (Waymouth & Pino, 1990).

Catalytic Asymmetric Carbomagnesiation : This compound, when used as a catalyst, has shown effectiveness in the ethylmagnesiation of terminal alkenes. It was noted for its improved enantioselectivity and cost-effectiveness compared to other catalysts (Bell, Whitby, Jones, & Standen, 1996).

Ethene/Propene Copolymerizations : The compound has been used in ethene/propene copolymerizations, demonstrating its suitability for industrial applications due to consistent reactivity ratios across a range of comonomer concentrations (Galimberti, Piemontesi, Baruzzi, Mascellani, Camurati, & Fusco, 2001).

Mécanisme D'action

Safety and Hazards

Propriétés

InChI |

InChI=1S/C20H14O2.C20H24.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBABJQGHDGVAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38O2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]](/img/no-structure.png)

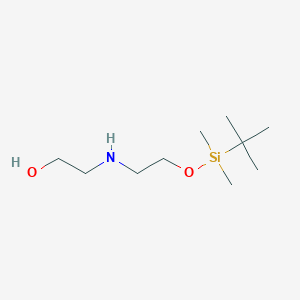

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)

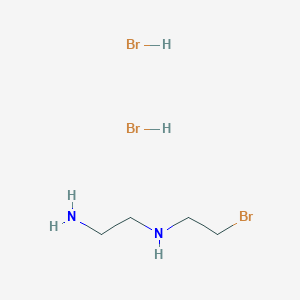

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)